molecular formula C9H14O2 B12763759 5-pentyl-3H-furan-2-one CAS No. 51352-68-2

5-pentyl-3H-furan-2-one

Cat. No.: B12763759
CAS No.: 51352-68-2
M. Wt: 154.21 g/mol
InChI Key: PGAMJXWVUGDLRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

5-pentyl-3H-furan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents for oxidation reactions and reducing agents for reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different furan derivatives, while reduction may produce alcohols or other reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-pentyl-3H-furan-2-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may affect microbial cell membranes and metabolic pathways .

Comparison with Similar Compounds

5-pentyl-3H-furan-2-one can be compared with other similar compounds, such as 2-pentylfuran and 4-methyl-5H-furan-2-one . These compounds share a similar furan ring structure but differ in their side chains and functional groups. The uniqueness of this compound lies in its specific pentyl side chain, which contributes to its distinct chemical properties and applications. Similar compounds include:

Properties

CAS No.

51352-68-2

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

5-pentyl-3H-furan-2-one

InChI

InChI=1S/C9H14O2/c1-2-3-4-5-8-6-7-9(10)11-8/h6H,2-5,7H2,1H3

InChI Key

PGAMJXWVUGDLRA-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CCC(=O)O1

density

0.970-0.980

physical_description

Clear colourless or pale yellow liquid;  Tropical fruit aroma with milky dairy notes

solubility

Sparingly soluble in water;  soluble in non-polar solvents
Sparingly soluble (in ethanol)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.